Unveiling the Spectral Characteristics of Azide MegaStokes Dye 673: A Technical Overview
Unveiling the Spectral Characteristics of Azide MegaStokes Dye 673: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral properties of Azide (B81097) MegaStokes dye 673, a fluorescent probe notable for its exceptionally large Stokes shift. Designed for bioorthogonal labeling via copper-catalyzed click chemistry, this dye offers significant advantages in multiplex imaging applications, such as Fluorescence Resonance Energy Transfer (FRET), by minimizing spectral crosstalk. This document compiles the available spectral data, outlines standard experimental methodologies for fluorescent dye characterization, and presents visual workflows to aid in experimental design and data interpretation.
Core Spectral Properties
Azide MegaStokes dye 673 is characterized by a significant separation between its maximum excitation and emission wavelengths, a key feature for advanced fluorescence microscopy.[1][2] The spectral properties in ethanol (B145695) are summarized below.
| Property | Value | Solvent |
| Excitation Maximum (λex) | 542 nm | Ethanol |
| Emission Maximum (λem) | 673 nm | Ethanol |
| Stokes Shift | 131 nm | Ethanol |
| Extinction Coefficient (ε) | Data not available | - |
| Quantum Yield (Φ) | Data not available | - |
Note: While the excitation and emission maxima are provided by the manufacturer, the molar extinction coefficient and quantum yield are not publicly available in the reviewed datasheets.
Experimental Protocols
The characterization of fluorescent dyes like Azide MegaStokes dye 673 involves a series of standardized spectroscopic measurements. The following protocols describe the general methodology for determining the key spectral properties of a fluorescent dye.
Absorbance and Molar Extinction Coefficient Measurement
Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε), a measure of how strongly the dye absorbs light at a specific wavelength.
Methodology:
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Sample Preparation: A stock solution of Azide MegaStokes dye 673 is prepared in a suitable solvent (e.g., ethanol) at a precise concentration, typically in the micromolar range. A series of dilutions are then prepared from the stock solution.
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Spectrophotometer Setup: A UV-Visible spectrophotometer is blanked using the same solvent as the dye solutions.
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Absorbance Measurement: The absorbance of each dilution is measured over a spectral range that includes the expected absorption peak (e.g., 400-700 nm).
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Data Analysis: The wavelength of maximum absorbance (λabs) is identified from the absorbance spectrum. According to the Beer-Lambert law (A = εcl), the absorbance (A) is linearly proportional to the concentration (c) and the path length of the cuvette (l). By plotting absorbance at λabs versus concentration, the molar extinction coefficient (ε) can be calculated from the slope of the resulting linear fit.
Fluorescence Spectroscopy and Quantum Yield Determination
Objective: To determine the excitation (λex) and emission (λem) maxima and the fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process.
Methodology:
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Sample Preparation: A dilute solution of the dye with a low absorbance (typically < 0.1 at the excitation wavelength) is prepared to avoid inner filter effects.
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Spectrofluorometer Setup: A spectrofluorometer is used to measure the fluorescence spectra.
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Excitation and Emission Spectra:
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To measure the emission spectrum , the sample is excited at its absorbance maximum (or a known wavelength), and the emitted light is scanned over a range of longer wavelengths. The peak of this spectrum is the emission maximum (λem).
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To measure the excitation spectrum , the emission wavelength is fixed at the emission maximum, and the excitation wavelength is scanned over a range of shorter wavelengths. The peak of this spectrum should correspond to the absorbance maximum (λex).
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Quantum Yield Measurement (Relative Method):
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The quantum yield is typically determined relative to a well-characterized fluorescent standard with a known quantum yield and similar spectral properties.
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The absorbance of both the sample and the standard solution are measured at the same excitation wavelength and adjusted to be nearly equal.
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The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions.
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The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2
where:
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Φ_std is the quantum yield of the standard.
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I is the integrated fluorescence intensity.
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A is the absorbance at the excitation wavelength.
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n is the refractive index of the solvent.
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Visualizing Experimental Workflows
To further clarify the experimental processes involved in characterizing Azide MegaStokes dye 673, the following diagrams illustrate the key workflows.
Azide MegaStokes dye 673 is designed for "click" chemistry, a type of bioorthogonal ligation. The azide group on the dye reacts specifically with an alkyne-modified biomolecule in the presence of a copper(I) catalyst.
